(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol

Description

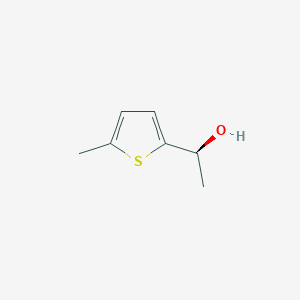

(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a thiophene ring substituted with a methyl group at the 5-position. The (S)-configuration at the ethanol moiety confers stereochemical specificity, which is critical in pharmaceutical and agrochemical applications where enantioselectivity influences biological activity . While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., iodo- or phenyl-substituted derivatives) highlight its relevance in synthetic chemistry and drug discovery.

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1S)-1-(5-methylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m0/s1 |

InChI Key |

HEXKZGQLEUXLFN-LURJTMIESA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@H](C)O |

Canonical SMILES |

CC1=CC=C(S1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:

Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Methylation: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Ethanol Moiety Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiophene ring can be reduced under hydrogenation conditions to form a dihydrothiophene derivative.

Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid.

Major Products

Oxidation: Formation of 5-methylthiophene-2-carboxylic acid.

Reduction: Formation of 5-methyl-2,3-dihydrothiophene.

Substitution: Formation of 5-bromo-2-methylthiophene.

Scientific Research Applications

(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 2: Solubility and Stability

| Compound | Solubility in EtOAc/Hexane | Stability in H₂O |

|---|---|---|

| This compound | High | Moderate |

| 1-(5-Iodo-thiophen-2-yl)ethanol | Low | High (halogen effect) |

| (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | Moderate | High (dual halogens) |

Research Implications

The comparison underscores the importance of substituent choice and stereochemistry in tuning physicochemical and biological properties. Further studies should focus on asymmetric synthesis routes and enantiomer-specific activity profiling.

Biological Activity

(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiviral, antimicrobial, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the methyl group at the 5-position of the thiophene enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives containing the 5-methylthiophenyl group were tested against poliovirus strains in vitro. Notably, certain derivatives exhibited significant antiviral activity at submicromolar concentrations:

| Compound | Activity Against Sabin Strains | Concentration Range (μM) |

|---|---|---|

| 5 | Active against Sabin 2, 3 | 0.02 - 0.99 |

| 6 | Inactive against Sabin 1 | Micromolar |

| 11 | Active against all strains | Nanomolar (20 - 69 nM) |

These findings suggest that modifications to the thiophene structure can enhance antiviral potency, particularly against specific viral strains .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Thiophene derivatives have shown promising results against various bacterial and fungal strains. In a study evaluating armed thiophene derivatives, compounds demonstrated strong interactions with active site residues of critical enzymes, contributing to their antimicrobial efficacy:

| Compound | Target Enzyme | Activity |

|---|---|---|

| 5 | Dihydrofolate reductase | Strong interactions |

| 8a | Rhomboid protease | Good interactions |

These interactions are believed to facilitate the inhibition of microbial growth by disrupting essential metabolic pathways .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on cholinesterase enzymes, which are vital in neurological function. Methylated thiophene subunits have shown enhanced enzyme inhibition compared to their unmethylated counterparts:

| Compound | AChE Inhibition (IC50 μM) | BChE Inhibition (IC50 μM) |

|---|---|---|

| 6 | 27.1 | 22.9 |

| 7 | Not specified | Not specified |

The results indicate that structural modifications can lead to improved inhibitory activity against cholinesterases, which are important targets for treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound and related compounds:

- Antiviral Screening : Compounds derived from this compound were screened for activity against poliovirus strains, revealing significant antiviral properties that warrant further investigation into their mechanisms of action .

- Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial activity, with some showing promising results against both bacterial and fungal pathogens, suggesting potential applications in infection control .

- Enzyme Interaction Studies : Molecular docking studies indicated that methylated thiophenes bind more effectively to cholinesterase enzymes compared to their unmethylated analogs, highlighting the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.